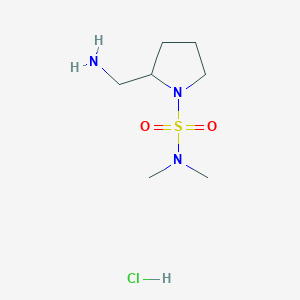
2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring, an aminomethyl group, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylpyrrolidine with formaldehyde and a sulfonamide derivative. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
Aminomethyl propanol: A compound with similar aminomethyl functionality but different structural features.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring structure, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminomethyl and sulfonamide groups allows for diverse applications in various fields, making it a valuable compound for research and development.
生物活性
2-(Aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique pyrrolidine structure, which contributes to its interaction with various biological targets, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| CAS Number | 2694729-30-9 |
| Molecular Formula | C7H14N2O2S·HCl |
| Molecular Weight | 210.72 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with various receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes, contributing to its therapeutic effects in conditions such as glaucoma and certain types of edema.
Inhibitory Effects
Research has demonstrated that this compound exhibits significant inhibitory effects against several key enzymes:
- Carbonic Anhydrase Inhibition : The compound has been shown to inhibit carbonic anhydrase activity, which is critical for maintaining acid-base balance in physiological systems.
- Urease Inhibition : Studies indicate that derivatives of sulfonamides can effectively inhibit urease, an enzyme associated with various bacterial infections and conditions like kidney stones .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound, suggesting its potential role in mitigating oxidative stress. This property is particularly beneficial in treating neurodegenerative diseases where oxidative damage is a contributing factor.
Antimicrobial Properties
The compound's sulfonamide structure suggests potential antimicrobial activity. Sulfonamides are traditionally known for their bacteriostatic effects against a variety of Gram-positive and Gram-negative bacteria. This has been validated through various in vitro studies demonstrating efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Study on Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition profile of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited IC50 values comparable to established inhibitors, highlighting its potential as a lead compound for further development .
Neuroprotective Effects
Another research article focused on the neuroprotective effects of this compound, suggesting that its antioxidant properties could be harnessed for treating Alzheimer's disease. The study utilized animal models to demonstrate reduced markers of oxidative stress following treatment with the compound .
属性
分子式 |
C7H18ClN3O2S |
|---|---|
分子量 |
243.76 g/mol |
IUPAC 名称 |
2-(aminomethyl)-N,N-dimethylpyrrolidine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(10)6-8;/h7H,3-6,8H2,1-2H3;1H |
InChI 键 |
QRQNMPAJKRHNSP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)N1CCCC1CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















